molecular formula C21H27N3O2 B5365571 N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclohexanecarboxamide

N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclohexanecarboxamide

Cat. No. B5365571
M. Wt: 353.5 g/mol
InChI Key: VCGOWFLOWWGHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclohexanecarboxamide, commonly referred to as BMS-986177, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of cancer and other diseases.

Mechanism of Action

BMS-986177 is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, BMS-986177 can disrupt the signaling pathways that promote cancer cell growth and survival, leading to tumor cell death.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have a range of biochemical and physiological effects in preclinical studies. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines in immune cells. In addition, BMS-986177 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMS-986177 is its potent inhibitory activity against CK2, which makes it a promising therapeutic agent for the treatment of various diseases. However, the compound has some limitations for use in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several potential future directions for the research and development of BMS-986177. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. In addition, further preclinical studies are needed to evaluate the safety and efficacy of BMS-986177 in animal models of disease. Finally, clinical trials are needed to determine the potential therapeutic benefits of BMS-986177 in humans, particularly for the treatment of cancer and autoimmune diseases.

Synthesis Methods

The synthesis of BMS-986177 involves a multi-step process that begins with the reaction of 3-chloro-4-methylpyridine with benzylamine to form N-benzyl-3-chloro-4-methylpyridin-2-amine. This intermediate is then reacted with 1-hydroxycyclohexanecarboxylic acid to form the final product, BMS-986177. The synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

BMS-986177 has been studied extensively in preclinical models for its potential use as a therapeutic agent for various diseases. The compound has been shown to have potent inhibitory activity against a range of cancer cell lines, including lung, breast, and colon cancer. In addition, BMS-986177 has shown promising results in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-1-hydroxycyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-24(16-17-9-4-2-5-10-17)19-18(11-8-14-22-19)15-23-20(25)21(26)12-6-3-7-13-21/h2,4-5,8-11,14,26H,3,6-7,12-13,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGOWFLOWWGHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3(CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.